
4-Quinolineamine, N-(2-((2-chloroethyl)thio)ethyl)-7-(trifluoromethyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Quinolineamine, N-(2-((2-chloroethyl)thio)ethyl)-7-(trifluoromethyl)-, hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure, substituted with various functional groups including a trifluoromethyl group, a chloroethylthio group, and an amine group. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolineamine, N-(2-((2-chloroethyl)thio)ethyl)-7-(trifluoromethyl)-, hydrochloride typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions.
Attachment of the Chloroethylthio Group: This step involves the reaction of the quinoline derivative with a chloroethylthio reagent under suitable conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline ring or the functional groups attached to it.
Substitution: The chloroethylthio group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: N-oxides of the quinolineamine.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various nucleophiles replacing the chlorine atom.
科学的研究の応用
4-Quinolineamine, N-(2-((2-chloroethyl)thio)ethyl)-7-(trifluoromethyl)-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Quinolineamine, N-(2-((2-chloroethyl)thio)ethyl)-7-(trifluoromethyl)-, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its specific structure and functional groups.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, leading to its biological effects.
類似化合物との比較
Similar Compounds
- 4-Quinolineamine, N-(2-((2-chloroethyl)thio)ethyl)-6-methoxy-, hydrochloride
- 4-Quinolineamine, N-(2-((2-chloroethyl)thio)ethyl)-7-methyl-, hydrochloride
Uniqueness
- Functional Groups : The presence of the trifluoromethyl group distinguishes it from other similar compounds, potentially enhancing its biological activity and stability.
- Chemical Properties : The specific arrangement of functional groups can influence its reactivity and interaction with molecular targets, making it unique in its class.
特性
CAS番号 |
38914-94-2 |
|---|---|
分子式 |
C14H15Cl2F3N2S |
分子量 |
371.2 g/mol |
IUPAC名 |
N-[2-(2-chloroethylsulfanyl)ethyl]-7-(trifluoromethyl)quinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C14H14ClF3N2S.ClH/c15-4-7-21-8-6-20-12-3-5-19-13-9-10(14(16,17)18)1-2-11(12)13;/h1-3,5,9H,4,6-8H2,(H,19,20);1H |
InChIキー |
MKNNXAYNWPJYGI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2C=C1C(F)(F)F)NCCSCCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


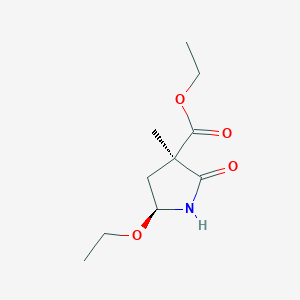

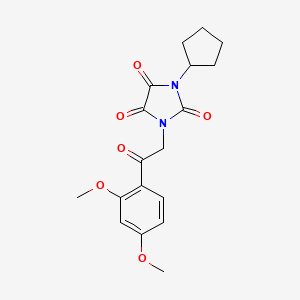
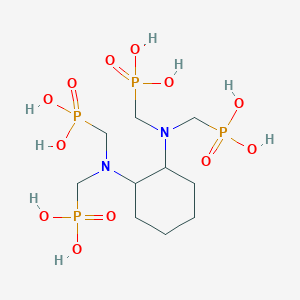
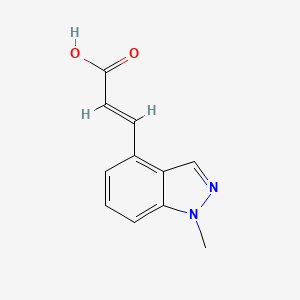


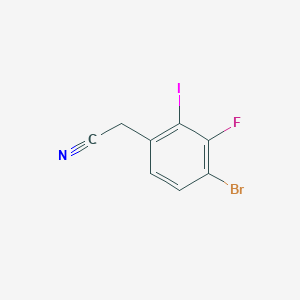
![2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid](/img/structure/B15204169.png)
![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B15204179.png)
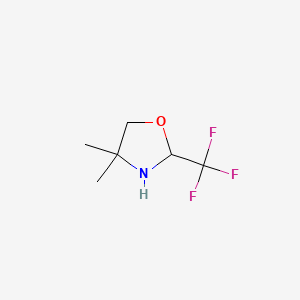

![2-ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B15204222.png)
![N-((S)-1-((3aS,6R,6aR)-6-Ethynyl-3-oxotetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)-4-methyl-1-oxopentan-2-yl)-4-(5-fluoro-2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide hydrochloride](/img/structure/B15204227.png)
